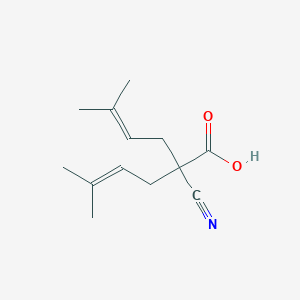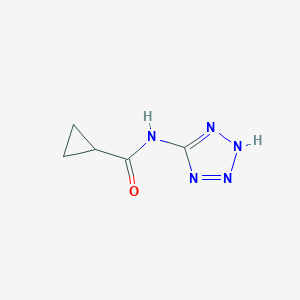
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide, also known as CPCC, is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
作用機序
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is believed to act by binding to the active site of enzymes and blocking their activity. It has been reported to have a high affinity for certain proteases and kinases, which are involved in various cellular processes. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect cellular signaling pathways.
生化学的および生理学的効果
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, which can affect cellular processes such as protein synthesis and cell signaling. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect the electrical properties of cells and alter cellular signaling pathways.
実験室実験の利点と制限
One advantage of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its high affinity for certain enzymes, which can make it a useful tool for studying enzyme activity and function. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to have good stability and solubility in aqueous solutions, which can make it easier to work with in lab experiments. However, one limitation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(2H-tetrazol-5-yl)cyclopropanecarboxamide. One area of interest is the development of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide-based drug delivery systems, which could be used to target specific cells or tissues. Another area of interest is the investigation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide's potential as a modulator of ion channels and receptors, which could have implications for the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide and its effects on cellular processes.
合成法
The synthesis of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the addition of sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with copper(I) iodide and triethylamine to form the tetrazole-containing N-(2H-tetrazol-5-yl)cyclopropanecarboxamide compound. This method has been reported to yield high purity and good yields of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide.
科学的研究の応用
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been reported to have potential applications in medicinal chemistry research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in various disease states. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been investigated for its potential as a drug delivery system, as well as its ability to modulate ion channels and receptors.
特性
CAS番号 |
186302-36-3 |
|---|---|
製品名 |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
分子式 |
C5H7N5O |
分子量 |
153.14 g/mol |
IUPAC名 |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C5H7N5O/c11-4(3-1-2-3)6-5-7-9-10-8-5/h3H,1-2H2,(H2,6,7,8,9,10,11) |
InChIキー |
JYQPGRGTHMHUGN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NNN=N2 |
正規SMILES |
C1CC1C(=O)NC2=NNN=N2 |
同義語 |
Cyclopropanecarboxamide, N-1H-tetrazol-5-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
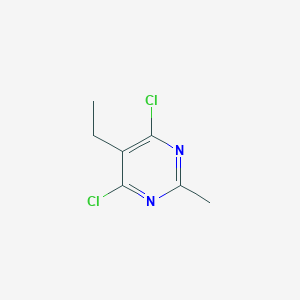
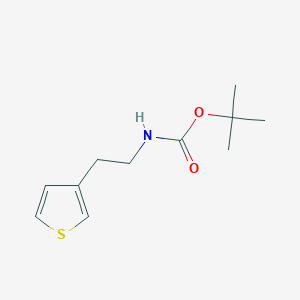
![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
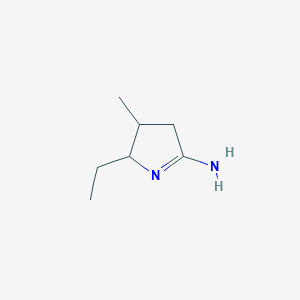
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
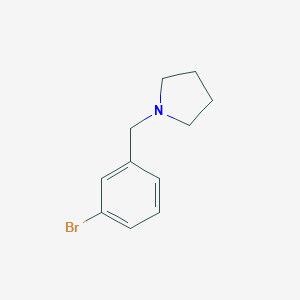
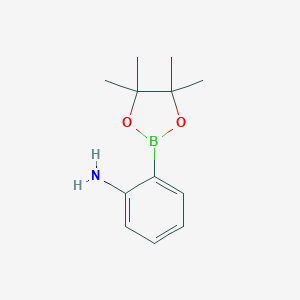
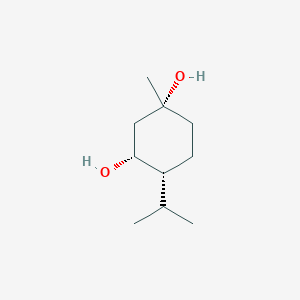
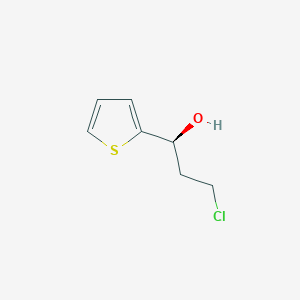
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
